molecular formula C24H21FN2O4S B2632013 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 899734-77-1

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2632013
CAS RN: 899734-77-1
M. Wt: 452.5
InChI Key: RWOOWVMLDWLZMF-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the thiazole ring. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Applications

Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole
Compounds structurally related to the specified chemical, particularly those incorporating fluorobenzamides and thiazole units, have been synthesized using both conventional and microwave methods. These compounds, including derivatives like N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides, have shown promising antimicrobial activities against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer and Antitumor Applications

Discovery of AZD4877 as a Kinesin Spindle Protein Inhibitor
A compound with a similar structural motif, AZD4877, has been identified as a potent kinesin spindle protein (KSP) inhibitor, showing significant biochemical potency and pharmaceutical properties suitable for clinical development as an anticancer agent. Its ability to induce cellular death and arrest cells in mitosis highlights the potential of structurally related compounds in cancer therapy (Theoclitou et al., 2011).

Radiolabeling for Biomedical Research

Automated Radiochemical Synthesis of [18F]FBEM
Compounds incorporating fluorobenzamide structures have been developed for radiolabeling peptides and proteins, showcasing their utility in biomedical imaging and research. [18F]FBEM, a thiol reactive synthon, demonstrates how derivatives of the chemical compound can be applied in developing diagnostic tools or for research purposes involving positron emission tomography (PET) imaging (Kiesewetter et al., 2011).

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the design and development of new thiazole derivatives continue to be an active area of research in medicinal chemistry .

properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-29-18-12-16(13-19(30-2)22(18)31-3)23(28)27(14-15-8-5-4-6-9-15)24-26-21-17(25)10-7-11-20(21)32-24/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOOWVMLDWLZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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